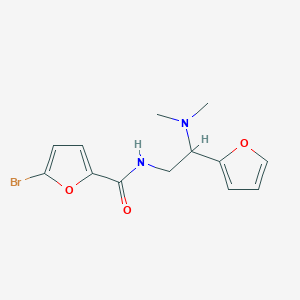
5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide, also known as BDF-1, is a synthetic compound that belongs to the class of furan derivatives. It has been extensively studied due to its potential applications in scientific research, particularly in the fields of neuroscience and drug discovery. In
Mecanismo De Acción
Target of Action
The primary targets of the compound “5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also relatively stable and can be stored for long periods of time without degradation. 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has been extensively studied, and its mechanism of action is well understood. This makes it an ideal tool compound for investigating the role of specific ion channels and receptors in various physiological and pathological processes.
However, there are also some limitations to the use of 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide in lab experiments. Its effects on ion channels and receptors are not selective, and it can interact with other ion channels and receptors in the nervous system. This can make it difficult to interpret the results of experiments using 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide. In addition, 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has not been extensively studied in vivo, and its effects on the nervous system in vivo are not well understood.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide. One direction is to investigate its effects on other ion channels and receptors in the nervous system. This can provide a better understanding of its mechanism of action and its potential applications in the treatment of various neurological disorders. Another direction is to study its effects in vivo, using animal models of neurological disorders. This can provide a better understanding of its potential therapeutic benefits and its limitations in vivo. Finally, the development of more selective compounds that target specific ion channels and receptors in the nervous system can provide a more targeted approach to the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide involves a multi-step process that includes the condensation of 2-furoic acid with N,N-dimethylformamide dimethylacetal, followed by bromination and subsequent amidation. The final product is obtained after purification by column chromatography. The yield of the synthesis method is around 50%, and the purity of the compound is usually above 98%.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and drug discovery. It has been shown to modulate the activity of certain ion channels and receptors, including the GABA(A) receptor and the voltage-gated sodium channel. 5-bromo-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide has also been used as a tool compound to investigate the role of these ion channels and receptors in various physiological and pathological processes, such as epilepsy, pain, and anxiety.
Propiedades
IUPAC Name |
5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-16(2)9(10-4-3-7-18-10)8-15-13(17)11-5-6-12(14)19-11/h3-7,9H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIYGOGTEFYCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-3-Hydroxy-8,10-dimethyl-2-(methylamino)dodec-6-enyl]phenol](/img/structure/B2940338.png)
![methyl 5-{[4,4-dioxo-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}-2-furoate](/img/structure/B2940340.png)
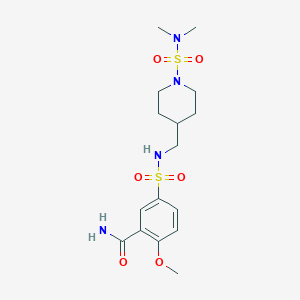
![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2940344.png)

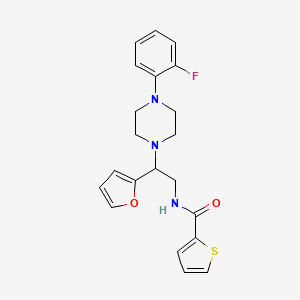
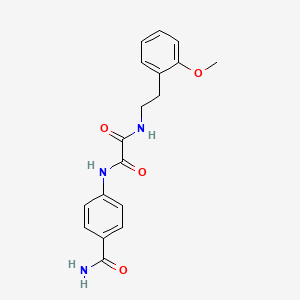
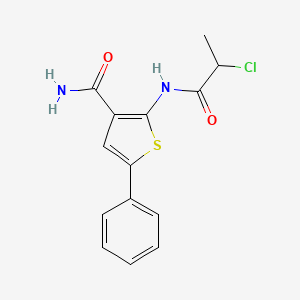
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)
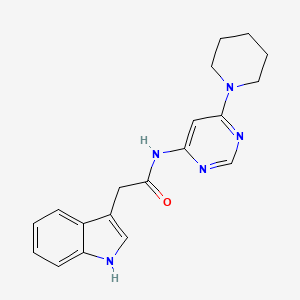
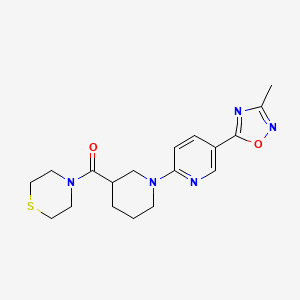
![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)
![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)
